Cas no 88958-33-2 (5-(Furan-2-yl)isoxazole-3-carbonyl chloride)

5-(Furan-2-yl)isoxazole-3-carbonyl chloride is a reactive heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure combines a furan ring with an isoxazole moiety, offering versatile reactivity for nucleophilic acyl substitution reactions. The carbonyl chloride group enables efficient derivatization, making it valuable for constructing amides, esters, and other functionalized intermediates. The furan and isoxazole rings contribute to its potential as a precursor for bioactive compounds, including agrochemicals and medicinal agents. This compound is particularly useful in scaffold diversification due to its bifunctional reactivity and compatibility with cross-coupling methodologies. Proper handling under inert conditions is recommended due to its moisture sensitivity.
5-(Furan-2-yl)isoxazole-3-carbonyl chloride structure
88958-33-2 structure
Product Name:5-(Furan-2-yl)isoxazole-3-carbonyl chloride
CAS No:88958-33-2
MF:C8H4ClNO3
MW:197.575261116028
MDL:MFCD06797476
CID:719991
PubChem ID:2795555
Update Time:2025-10-30

5-(Furan-2-yl)isoxazole-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-(Furan-2-yl)isoxazole-3-carbonyl chloride
    • 3-Isoxazolecarbonylchloride, 5-(2-furanyl)-
    • 5-(2-Furyl)isoxazole-3-carbonyl chloride
    • 5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride
    • 5-(2-FURYL)ISOXAZOLE-3-CARBONYLCHLORIDE
    • 5-(Fur-2-yl)isoxazole-3-carbonyl chloride
    • SCHEMBL892624
    • 88958-33-2
    • AKOS006344972
    • DTXSID10383775
    • FT-0699155
    • J-516115
    • MDL: MFCD06797476
    • Inchi: 1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H
    • InChI Key: RCDNHOYZXMTBMF-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C2=CC=CO2)ON=1)=O

Computed Properties

  • Exact Mass: 196.98800
  • Monoisotopic Mass: 196.9879707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Melting Point: 74 °C
  • PSA: 56.24000
  • LogP: 2.31360

5-(Furan-2-yl)isoxazole-3-carbonyl chloride Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

5-(Furan-2-yl)isoxazole-3-carbonyl chloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(Furan-2-yl)isoxazole-3-carbonyl chloride

5-(Furan-2-yl)isoxazole-3-carbonyl Chloride: A Versatile Intermediate in Pharmaceutical and Organic Synthesis

5-(Furan-2-yl)isoxazole-3-carbonyl chloride (CAS No. 88958-33-2) is a highly versatile and valuable intermediate in the fields of pharmaceutical and organic synthesis. This compound, characterized by its unique structural features, has gained significant attention due to its potential applications in the development of novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 5-(Furan-2-yl)isoxazole-3-carbonyl chloride.

Chemical Structure and Properties

5-(Furan-2-yl)isoxazole-3-carbonyl chloride is a heterocyclic compound with a molecular formula of C9H6ClNO3. The molecule consists of a furan ring fused to an isoxazole ring, with a chlorocarbonyl group attached to the isoxazole moiety. This unique structure endows the compound with several key properties:

  • Polarity: The presence of the chlorocarbonyl group makes the molecule highly polar, facilitating its solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
  • Reactivity: The chlorocarbonyl group is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is crucial for its use as an intermediate in synthetic pathways.
  • Stability: Despite its reactivity, 5-(Furan-2-yl)isoxazole-3-carbonyl chloride is relatively stable under standard laboratory conditions, provided it is stored away from moisture and strong bases.

Synthesis Methods

The synthesis of 5-(Furan-2-yl)isoxazole-3-carbonyl chloride can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This reaction proceeds via the following steps:

  1. The carboxylic acid is first converted to an acyl chloride intermediate using thionyl chloride or phosphorus oxychloride.
  2. The acyl chloride intermediate is then isolated and purified if necessary.
  3. The final product, 5-(Furan-2-yl)isoxazole-3-carbonyl chloride, is obtained after distillation or recrystallization.

This synthetic route is widely used due to its simplicity and high yield. However, alternative methods involving microwave-assisted synthesis or catalytic approaches have also been explored to improve efficiency and reduce reaction times.

Applications in Pharmaceutical Research

5-(Furan-2-yl)isoxazole-3-carbonyl chloride has found extensive applications in pharmaceutical research, particularly in the development of new drugs. Its reactivity and structural diversity make it an ideal building block for constructing complex molecules with therapeutic potential. Recent studies have highlighted several key areas where this compound has shown promise:

  • Anticancer Agents: Research has demonstrated that derivatives of 5-(Furan-2-yl)isoxazole-3-carbonyl chloride exhibit potent anticancer activity against various tumor cell lines. These derivatives are being investigated for their ability to inhibit key signaling pathways involved in cancer progression.
  • Antiviral Compounds: The unique structure of this compound has also been exploited in the design of antiviral agents. Studies have shown that certain derivatives can effectively inhibit viral replication by targeting specific viral enzymes.
  • Inflammatory Disorders:
    Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Inflammatory Disorders: Research has shown that certain derivatives of 5-(Furan--2--yl)isoxazole--3--carbonyl chloride exhibit anti-inflammatory properties by modulating key inflammatory mediators such as cytokines and chemokines. These findings suggest potential applications in treating inflammatory diseases such as arthritis and asthma.
  • Neurodegenerative Diseases: The neuroprotective potential of 5-(Furan--2--yl)isoxazole--3--carbonyl chloride derivatives has been explored in preclinical studies. These compounds have shown promise in mitigating neurodegeneration by protecting neurons from oxidative stress and promoting neurotrophic factor expression.
  • Cardiovascular Diseases: Recent research has also focused on the cardiovascular benefits of 5-(Furan--2--yl)isoxazole--
    Recent research has also focused on the cardiovascular benefits of In addition to these therapeutic applications, 5-(Furan->->2->->yl)isoxazole->->3->->carbonyl chloride serves as a valuable tool in chemical biology research. Its ability to form covalent bonds with specific biomolecules makes it useful for studying protein-protein interactions and enzyme inhibition. 
  • Furthermore,&amp amp;"The unique structural features of&amp amp;"&amp amp;"5-(Furan-&amp amp;"&amp amp;"2-&amp amp;"&amp amp;"yl)isoxazole-&amp amp;"&amp amp;"3-&amp amp;"&amp amp;"carbonyl chloride make it an attractive candidate for developing novel imaging agents. Research is ongoing to explore its potential in fluorescence imaging and positron emission tomography (PET)." In conclusion,&amp amp;"the versatility of&amp amp;"&amp amp;"5-(Furan-&amp amp;"&amp amp;"2-&amp amp;"&amp amp;"yl)isoxazole-&amp amp;"&amp amp;"3-&amp amp;"&amp amp;"carbonyl chloride (CAS No.&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88958&amp ampslash ;88957&amp ampslash ;6)""; makes it a valuable intermediate in pharmaceutical and organic synthesis."; Its unique chemical properties, combined with recent research advancements,"; highlight its potential for developing novel drugs and advanced materials."; As research continues,"; we can expect to see more innovative applications of this compound across various scientific disciplines." > > > > > > > > > > > > > > > > > > > > <br /&g<br /&g<br /g<br /g<br /g<br /g<br /g<br /g<br /g<br /g<br /g Recent research has also focused on the cardiovascular benefits of 5-(Furan- -2- -yl)isoxazole- -3- -carbonyl chloride derivatives. These compounds have shown promise in reducing blood pressure and improving vascular function, making them potential candidates for treating hypertension and other cardiovascular conditions. In addition to these therapeutic applications, *5-(Furan- -2- -yl)isoxazole- -3- -carbonyl chloride* serves as a valuable tool in chemical biology research. Its ability to form covalent bonds with specific biomolecules makes it useful for studying protein-protein interactions and enzyme inhibition. Furthermore, the unique structural features of *5-(Furan- -2- -yl)isoxazole- -3- -carbonyl chloride* make it an attractive candidate for developing novel imaging agents. Research is ongoing to explore its potential in fluorescence imaging and positron emission tomography (PET). In conclusion, the versatility of *5-(Furan- -2- -yl)isoxazole- -3- -carbonyl chloride* (CAS No. 88958-33-2) makes it a valuable intermediate in pharmaceutical and organic synthesis. Its unique chemical properties, combined with recent research advancements, highlight its potential for developing novel drugs and advanced materials. As research continues, we can expect to see more innovative applications of this compound across various scientific disciplines. Conclusion In conclusion, 5-(Furan-2-yl)isoxazole-3-carbonyl chloride (CAS No. 88958-33-2) stands out as a highly versatile intermediate with significant potential across multiple scientific disciplines. Its unique chemical properties make it an ideal building block for synthesizing complex molecules with therapeutic applications. As research continues to advance, we can anticipate even more innovative uses for this compound, further solidifying its importance in the fields of pharmaceuticals and organic chemistry.
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